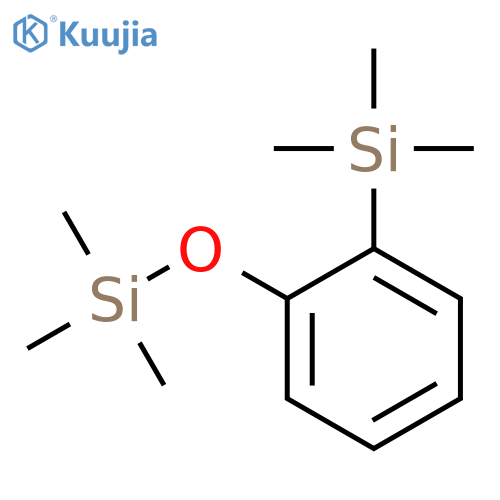Cas no 18036-83-4 (Trimethyl2-(Trimethylsiloxy)PhenylSilane)

Trimethyl2-(Trimethylsiloxy)PhenylSilane 化学的及び物理的性質
名前と識別子
-
- trimethyl-(2-trimethylsilyloxyphenyl)silane
- 2-trimethylsilylphenyl trimethylsilyl ether
- o-Trimethylsiloxyphenyl-trimethylsilan
- o-trimethylsiloxyphenyltrimethylsilane
- o-trimethylsilylphenoxytrimethylsilane
- Trimethyl2-(Trimethylsiloxy)PhenylSilane
- NSC-96867
- trimethyl-(2-trimethylsilylphenoxy)silane
- TRIMETHYL(2-(TRIMETHYLSILYL)PHENOXY)SILANE
- AKOS025310325
- MFCD18074403
- DTXSID70294515
- trimethyl[2-(trimethylsilyl)phenoxy]silane
- 18036-83-4
- Benzene, 1-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- NSC96867
- Trimethyl[2-(trimethylsiloxy)phenyl]silane
-
- MDL: MFCD18074403
- インチ: InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
- InChIKey: JKUXMZDHLUUPGG-UHFFFAOYSA-N
- ほほえんだ: CCc1cc(=O)[nH]c(=O)[nH]1
計算された属性
- せいみつぶんしりょう: 238.12100
- どういたいしつりょう: 238.121
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 244.9°C at 760 mmHg
- フラッシュポイント: 84.3°C
- 屈折率: 1.467
- PSA: 9.23000
- LogP: 3.44550
Trimethyl2-(Trimethylsiloxy)PhenylSilane セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Trimethyl2-(Trimethylsiloxy)PhenylSilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T798368-50mg |
Trimethyl[2-(Trimethylsiloxy)Phenyl]Silane |
18036-83-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| abcr | AB359822-5 g |
Trimethyl[2-(trimethylsiloxy)phenyl]silane; 97% |
18036-83-4 | 5 g |
€764.50 | 2023-07-19 | ||
| abcr | AB359822-5g |
Trimethyl[2-(trimethylsiloxy)phenyl]silane, 97%; . |
18036-83-4 | 97% | 5g |
€733.20 | 2025-02-20 | |
| abcr | AB359822-1g |
Trimethyl[2-(trimethylsiloxy)phenyl]silane, 97%; . |
18036-83-4 | 97% | 1g |
€261.60 | 2025-02-20 | |
| TRC | T798368-100mg |
Trimethyl[2-(Trimethylsiloxy)Phenyl]Silane |
18036-83-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T798368-500mg |
Trimethyl[2-(Trimethylsiloxy)Phenyl]Silane |
18036-83-4 | 500mg |
$ 185.00 | 2022-06-02 | ||
| abcr | AB359822-1 g |
Trimethyl[2-(trimethylsiloxy)phenyl]silane; 97% |
18036-83-4 | 1 g |
€271.50 | 2023-07-19 |
Trimethyl2-(Trimethylsiloxy)PhenylSilane 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Trimethyl2-(Trimethylsiloxy)PhenylSilaneに関する追加情報
Recent Advances in the Application of Trimethyl2-(Trimethylsiloxy)PhenylSilane (CAS: 18036-83-4) in Chemical Biology and Pharmaceutical Research
Trimethyl2-(Trimethylsiloxy)PhenylSilane (CAS: 18036-83-4) is a versatile organosilicon compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its siloxy and phenyl functional groups, has been explored for its role in synthetic chemistry, drug delivery systems, and as a building block for more complex molecular architectures. Recent studies have highlighted its utility in facilitating selective organic transformations and enhancing the stability of bioactive molecules, making it a valuable tool in medicinal chemistry.
One of the most notable advancements in the application of Trimethyl2-(Trimethylsiloxy)PhenylSilane is its use in the synthesis of silicon-containing pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a protecting group for hydroxyl functionalities during the synthesis of silicon-based drug candidates. The study reported that the compound's ability to form stable siloxane linkages under mild conditions significantly improved the yield and purity of the target molecules, thereby streamlining the drug development process.
In addition to its synthetic applications, Trimethyl2-(Trimethylsiloxy)PhenylSilane has also been investigated for its potential in drug delivery systems. Research published in Advanced Materials in early 2024 revealed that the compound could be functionalized to create silicon-based nanocarriers capable of encapsulating hydrophobic drugs. These nanocarriers exhibited enhanced biocompatibility and controlled release properties, addressing some of the key challenges in targeted drug delivery. The study further emphasized the compound's role in improving the pharmacokinetic profiles of poorly soluble drugs, which could have profound implications for the treatment of various diseases.
Another area of interest is the compound's utility in chemical biology, particularly in the development of probes for studying biological systems. A recent preprint on bioRxiv detailed the use of Trimethyl2-(Trimethylsiloxy)PhenylSilane-derived fluorescent tags for imaging cellular processes. The researchers found that the silicon-based tags offered superior photostability and minimal interference with biological activity compared to traditional organic fluorophores. This innovation opens new avenues for real-time monitoring of molecular interactions within living cells, which is critical for understanding disease mechanisms and developing targeted therapies.
Despite these promising developments, challenges remain in the widespread adoption of Trimethyl2-(Trimethylsiloxy)PhenylSilane in pharmaceutical applications. Issues such as scalability of synthesis, long-term stability, and potential toxicity need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its utility suggest that it will continue to play a pivotal role in advancing chemical biology and drug discovery. Future studies are expected to explore its applications in CRISPR-based gene editing, antibody-drug conjugates, and other cutting-edge therapeutic modalities.
18036-83-4 (Trimethyl2-(Trimethylsiloxy)PhenylSilane) 関連製品
- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)
- 2770545-16-7(1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine)
- 1314709-99-3(1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)
- 1261817-87-1(3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)
